molecular formula C11H13N3O2S B2652131 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1235080-66-6

2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No.: B2652131
CAS No.: 1235080-66-6
M. Wt: 251.3
InChI Key: YQTDHRVNYRSPOG-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: the 3,5-dimethylisoxazole moiety and the 3-methylisothiazole ring, linked by an acetamide group. The 3,5-dimethylisoxazole group is a common feature in many biologically active molecules and is frequently employed in the synthesis of more complex pharmaceutical agents . The acetamide linker is a classic and versatile functional group in medicinal chemistry, often used to connect heterocyclic units to form potential drug-like molecules, as seen in various patented compounds with antitumor activity and modulators of chemokine receptors . Heterocyclic compounds containing nitrogen, sulfur, and oxygen, such as isoxazoles and isothiazoles, are extensively investigated for their diverse pharmacological profiles. These structures are fundamental scaffolds found in molecules with a wide range of biological activities, including anticancer, antimicrobial, and neurological effects . The specific combination of these two distinct heterocyclic systems in a single molecule makes it a valuable intermediate for researchers developing novel small-molecule probes, screening compound libraries, and investigating structure-activity relationships (SAR). This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-4-11(17-14-6)12-10(15)5-9-7(2)13-16-8(9)3/h4H,5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTDHRVNYRSPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized by the cyclization of 3-methyl-5-aminothiazole with suitable reagents.

    Coupling Reaction: The final step involves the coupling of the isoxazole and isothiazole rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a suitable base under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cell Membranes: Affecting the integrity of cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide with analogous acetamide derivatives, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Heterocycles Key Substituents Inferred Properties/Applications Reference
Target Compound : this compound Isoxazole, Isothiazole 3,5-Dimethyl (isoxazole), 3-Methyl (isothiazole) Potential enzyme inhibition due to dual heterocyclic motifs
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, Phenyl 6-Trifluoromethyl (benzothiazole), 3-Methoxy (phenyl) Enhanced lipophilicity; possible CNS activity
2-(4-Chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole, Phenoxy 4-Chlorophenoxy, Ethylsulfanyl (thiadiazole) Electron-withdrawing groups may improve metabolic stability
Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate Thiazole, Ureido Hydroperoxypropan-2-yl, Diphenylhexane Complex peptidomimetic structure; likely protease inhibition

Key Structural and Functional Differences

Heterocyclic Core Variations :

  • The target compound combines isoxazole and isothiazole rings, both nitrogen- and sulfur-containing heterocycles. This dual system may confer unique electronic properties (e.g., dipole moments) compared to benzothiazole () or thiadiazole () analogs. The smaller ring sizes (isoxazole/isothiazole vs. benzothiazole) could reduce steric hindrance, improving target binding .
  • Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) feature a fused benzene-thiazole system, increasing aromatic surface area and lipophilicity. The trifluoromethyl group enhances metabolic stability, while the methoxy substituent may modulate solubility .

Substituent Effects: The 3,5-dimethyl groups on the isoxazole ring in the target compound likely enhance steric protection against enzymatic degradation. In contrast, the ethylsulfanyl group in 2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide introduces a sulfur atom capable of hydrogen bonding or redox interactions .

Biological Implications :

  • Compounds with ureido linkages () exhibit peptidomimetic structures, suggesting applications in protease inhibition. The target compound lacks such linkages, implying a different mechanism of action, possibly targeting kinases or GPCRs via heterocyclic recognition .
  • The thiadiazole derivative () may exhibit higher polarity due to the sulfanyl group, impacting membrane permeability compared to the methyl-rich target compound.

Biological Activity

2-(3,5-Dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis of the Compound

The synthesis of this compound involves the reaction between 3,5-dimethylisoxazole and 3-methylisothiazole under controlled conditions. The reaction typically employs acetic anhydride as a solvent to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The isoxazole and isothiazole moieties are known to enhance the compound's affinity for specific receptors and enzymes.

Pharmacological Properties

  • Antimicrobial Activity : Studies have shown that derivatives of isoxazole exhibit significant antimicrobial properties. The compound may inhibit bacterial growth by interfering with cellular processes.
  • Antiparasitic Activity : Similar compounds have been reported to possess antiparasitic effects, particularly against protozoan parasites. This suggests potential applications in treating diseases like malaria.
  • Anti-inflammatory Effects : The presence of isoxazole derivatives is often linked to anti-inflammatory activities, which could make this compound useful in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of isoxazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Test Compound12Pseudomonas aeruginosa

Case Study 2: Antiparasitic Activity

Research published in Journal of Medicinal Chemistry evaluated the antiparasitic properties of various isoxazole derivatives. The findings indicated that certain modifications increased potency against Plasmodium falciparum, the causative agent of malaria.

CompoundIC50 (nM)Assay Type
Reference Drug10In vitro
Test Compound15In vitro

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